molecular formula C27H27N3O6S3 B2893135 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-16-2

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2893135
CAS RN: 864977-16-2
M. Wt: 585.71
InChI Key: LCADPBIUWURBPW-DQSJHHFOSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinoline, a benzothiazole, and multiple sulfonyl groups . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the nitrogen atoms in the quinoline and benzothiazole rings . These features could make the compound a participant in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar sulfonyl groups could impact its solubility in various solvents.

Scientific Research Applications

Antitumor Applications and Molecular Targets

Novel heteroaromatic quinols, including compounds structurally related to the one , have shown promising anticancer properties. These compounds exhibit in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity in xenograft models. The mechanism of action includes apoptosis induction, G(2)/M cell cycle arrest, and modulation by glutathione, indicating a complex interaction with cellular redox states. Additionally, potential molecular targets for these quinols have been identified, such as beta-tubulin, heat shock protein 60, and peroxiredoxin 1, highlighting their multifaceted approach to inhibiting cancer cell growth (Eng-Hui Chew et al., 2006).

PI3K Inhibition and Anticancer Activity

Another study focused on the synthesis and evaluation of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors, based on bioisostere principles. The compounds, including those with structural similarities to the chemical in focus, demonstrated significant antiproliferative activities across various human cancer cell lines. One compound in particular was highlighted for its potent inhibitory activity against PI3K and mTOR, as well as its effect on AKT phosphorylation, suggesting a valuable pathway for developing anticancer agents (Teng Shao et al., 2014).

Synthesis and Characterization of Quinoline Derivatives

Further research into the synthesis and characterization of quinoline derivatives explores their potential as diuretic and antihypertensive agents. This involves the creation of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives from substituted anthranilic acids. This research highlights the chemical versatility and potential therapeutic applications of quinoline derivatives, including those structurally related to the compound (M. Rahman et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S3/c1-36-17-16-29-24-14-13-22(38(2,32)33)18-25(24)37-27(29)28-26(31)20-9-11-21(12-10-20)39(34,35)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCADPBIUWURBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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